![molecular formula C18H23FN2O4 B5553210 8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5553210.png)
8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
Scientific Research Applications
Supramolecular Arrangements
Research on cyclohexane-5-spirohydantoin derivatives, closely related to the compound , has revealed significant insights into their supramolecular arrangements. These studies show how substituents on the cyclohexane ring influence crystal structures, highlighting the absence of solvent molecules in crystals and the retention of specific hydrogen bond ring structures. This research is foundational for understanding how similar compounds might be used in material science or crystal engineering applications (Graus et al., 2010).
Anticonvulsant Activity
A study on novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, which share a structural motif with the compound , has shown promising results in anticonvulsant activity. These compounds were evaluated through the maximal electroshock seizure (MES) test, showing significant protective effects against seizures. This suggests potential therapeutic applications in epilepsy treatment or related neurological disorders (Madaiah et al., 2012).
Antihypertensive Activity
Compounds structurally similar to the query, specifically 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have been screened as antihypertensive agents. This research shows the potential of such compounds in modulating blood pressure, possibly through interactions with adrenergic receptors. This opens avenues for developing new antihypertensive medications or exploring cardiovascular disease treatments (Caroon et al., 1981).
Synthesis and Structural Analysis
Studies on the synthesis and structural analysis of related compounds, such as diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, provide valuable insights into the chemical properties and reactivity of these molecules. Understanding the synthesis pathways and structural characteristics of these compounds is crucial for their application in medicinal chemistry or organic synthesis (Kuroyan et al., 1991).
Future Directions
The compound is part of a series that was synthesized for the purpose of better understanding their structure–activity relationship for anticonvulsant activity . This suggests that future research may continue to explore this and related compounds for their potential use in treating conditions like epilepsy.
properties
IUPAC Name |
8-[2-(4-fluorophenoxy)ethyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O4/c1-20-16(22)12-15(17(23)24)18(20)6-8-21(9-7-18)10-11-25-14-4-2-13(19)3-5-14/h2-5,15H,6-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKOREAERWYOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CCOC3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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